库霉素A1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

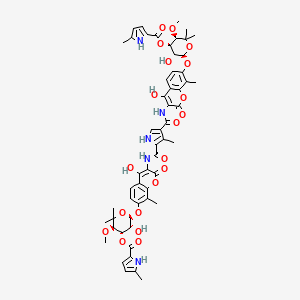

香豆霉素A1 是一种由细菌 链霉菌属 rishiriensis 生产的氨基香豆素类抗生素。它以其强大的抗菌和抗癌活性而闻名。 该化合物主要靶向 DNA 旋转酶 GyrB 亚基的 ATP 酶位点,抑制细菌 DNA 复制 .

科学研究应用

香豆霉素 A1 具有广泛的科学研究应用:

作用机制

香豆霉素 A1 通过抑制 DNA 旋转酶发挥作用,专门针对 GyrB 亚基的 ATP 酶位点。 这种抑制阻止了 DNA 的超螺旋,从而阻断了细菌中的 DNA 复制和转录 。 该化合物还通过抑制热休克蛋白 90 在哺乳动物细胞中表现出抗增殖活性,热休克蛋白 90 在多个细胞信号分子的稳定性中起着关键作用 .

生化分析

Biochemical Properties

Coumermycin A1 plays a crucial role in biochemical reactions by inhibiting DNA gyrase, which is vital for bacterial cell division. It interacts with the ATPase site of the DNA gyrase GyrB subunit, preventing the supercoiling of DNA necessary for replication and transcription . This inhibition leads to the cessation of bacterial cell division, making Coumermycin A1 an effective antibacterial agent. Additionally, Coumermycin A1 has been shown to interact with other biomolecules such as topoisomerase IV, further contributing to its antibacterial activity .

Cellular Effects

Coumermycin A1 exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting DNA gyrase, leading to cell death . In mammalian cells, Coumermycin A1 has been found to activate the JAK2/STAT3 signaling pathway, influencing cell signaling, gene expression, and cellular metabolism . This activation can lead to changes in cellular functions such as apoptosis and senescence, particularly in cancer cells .

Molecular Mechanism

The molecular mechanism of Coumermycin A1 involves its binding to the ATPase site of the DNA gyrase GyrB subunit, inhibiting the enzyme’s activity . This binding prevents the ATP-dependent supercoiling of DNA, which is essential for bacterial DNA replication and transcription . Additionally, Coumermycin A1 can inhibit other enzymes involved in DNA metabolism, further contributing to its antibacterial effects . The compound’s ability to activate the JAK2/STAT3 signaling pathway in mammalian cells also highlights its potential therapeutic applications beyond antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coumermycin A1 can vary over time. The compound has been shown to be stable under various conditions, maintaining its inhibitory effects on DNA gyrase over extended periods . Its long-term effects on cellular function can include the induction of apoptosis and senescence in cancer cells, as well as potential impacts on cellular metabolism . Studies have also indicated that Coumermycin A1 can degrade over time, which may influence its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of Coumermycin A1 in animal models vary with different dosages. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, Coumermycin A1 can induce toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

Coumermycin A1 is involved in several metabolic pathways, primarily related to its role as an antibiotic. The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting bacterial DNA metabolism . Additionally, Coumermycin A1 can influence metabolic flux and metabolite levels in bacterial cells, further contributing to its antibacterial effects .

Transport and Distribution

Within cells and tissues, Coumermycin A1 is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to penetrate cell membranes and accumulate in specific cellular compartments is crucial for its antibacterial activity. Studies have shown that Coumermycin A1 can localize to the cytoplasm and nucleus, where it exerts its inhibitory effects on DNA gyrase .

Subcellular Localization

The subcellular localization of Coumermycin A1 is primarily within the cytoplasm and nucleus of bacterial cells . This localization is essential for its activity, as it allows the compound to interact directly with DNA gyrase and other target enzymes. Additionally, Coumermycin A1 may undergo post-translational modifications that influence its targeting to specific cellular compartments .

准备方法

合成路线及反应条件

香豆霉素 A1 的生物合成涉及两个末端 5-甲基-吡咯-2-羧酸部分和一个中心 3-甲基吡咯-2,4-二羧酸部分 (CPM) 的组装。 生成 CPM 支架所需的最小基因集包括 couR1、couR2a、couR2b、couR3 和 couR4 。这些基因在香豆霉素 A1 生物合成基因簇内一个连续的 4.7 kb 区域中分组在一起。 在 大肠杆菌 中表达的酶 CouR3 表现出 ATP 酶活性 .

工业生产方法

香豆霉素 A1 的工业生产通常涉及在受控条件下发酵 链霉菌属 rishiriensis。 然后对发酵液进行提取和纯化工艺以分离抗生素 .

化学反应分析

反应类型

香豆霉素 A1 会经历各种化学反应,包括:

氧化: 香豆霉素 A1 可以被氧化形成不同的衍生物。

还原: 还原反应可以改变分子中存在的官能团。

取代: 取代反应可以在香豆素环上的各个位置发生.

常用的试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像硼氢化钠这样的还原剂,以及用于取代反应的各种亲核试剂 .

形成的主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以导致羟基化衍生物的形成,而取代反应可以将新的官能团引入分子中 .

相似化合物的比较

属性

CAS 编号 |

4434-05-3 |

|---|---|

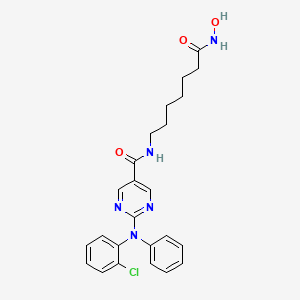

分子式 |

C55H59N5O20 |

分子量 |

1110.1 g/mol |

IUPAC 名称 |

[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66) |

InChI 键 |

WTIJXIZOODAMJT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

手性 SMILES |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

规范 SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Coumermycin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)